5-Bromo-4-(6-methylheptyl)pyrimidine

Lipophilicity Drug design ADME prediction

This bromopyrimidine features a branched 6-methylheptyl chain (XLogP 4.5), providing +0.3 log unit higher lipophilicity than the straight-chain heptyl analog (XLogP 4.2) while maintaining constant TPSA (25.8 Ų). This clean property vector facilitates logD modulation in lead optimization and reproducible performance in Pd-catalyzed cross-coupling reactions. Supplied at ≥98% purity (HPLC) to ensure stoichiometric control and minimize side reactions in multi-step syntheses.

Molecular Formula C12H19BrN2
Molecular Weight 271.2 g/mol
CAS No. 951884-24-5
Cat. No. B1294165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(6-methylheptyl)pyrimidine
CAS951884-24-5
Molecular FormulaC12H19BrN2
Molecular Weight271.2 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC1=NC=NC=C1Br
InChIInChI=1S/C12H19BrN2/c1-10(2)6-4-3-5-7-12-11(13)8-14-9-15-12/h8-10H,3-7H2,1-2H3
InChIKeyJUDRIUUSDXZSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(6-methylheptyl)pyrimidine (CAS 951884-24-5): Technical Baseline and Procurement Context


5-Bromo-4-(6-methylheptyl)pyrimidine (CAS 951884-24-5), also known as 5-Bromo-4-isooctylpyrimidine, is a brominated pyrimidine derivative bearing a 6-methylheptyl side chain at the 4-position. With a molecular formula of C₁₂H₁₉BrN₂ and a molecular weight of 271.20 g/mol [1], this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly as a building block for constructing more complex heterocyclic scaffolds . Its structural features—specifically the bromo leaving group and the branched aliphatic chain—confer distinct physicochemical properties that differentiate it from other 5-bromo-4-alkylpyrimidine analogs, influencing both synthetic utility and downstream application performance.

5-Bromo-4-(6-methylheptyl)pyrimidine: Why Generic Alkylpyrimidine Substitution Compromises Research Integrity


Within the class of 5-bromo-4-alkylpyrimidines, even minor variations in the alkyl chain length or branching pattern produce quantifiable shifts in critical physicochemical parameters—including lipophilicity (XLogP), topological polar surface area (TPSA), and molecular weight—that directly impact solubility, membrane permeability, and chromatographic behavior [1]. For instance, the target compound's computed XLogP of 4.5 places it in a distinct lipophilicity regime compared to the straight-chain heptyl analog (XLogP = 4.2), a difference of +0.3 log units that can significantly alter partitioning behavior in both synthetic and biological matrices. Such deviations preclude simple substitution in validated protocols, where reproducible yields, retention times, or biological outcomes are required.

Quantitative Differentiation of 5-Bromo-4-(6-methylheptyl)pyrimidine from Structural Analogs: An Evidence-Based Selection Guide


Lipophilicity (XLogP) Comparison: 5-Bromo-4-(6-methylheptyl)pyrimidine vs. Straight-Chain Heptyl Analog

The branched 6-methylheptyl substituent of the target compound confers a higher computed lipophilicity relative to the straight-chain heptyl analog. PubChem data show an XLogP3-AA value of 4.5 for 5-Bromo-4-(6-methylheptyl)pyrimidine [1], compared to an XLogP3-AA of 4.2 for 5-Bromo-4-heptylpyrimidine [2]. This quantifiable increase in lipophilicity (+0.3 log units) is attributable to the additional methyl branching, which reduces solvent-accessible surface area and enhances hydrophobic packing.

Lipophilicity Drug design ADME prediction Chromatography

Purity Specification Benchmarking: Available Analytical Grade vs. In-Class Comparators

Vendor technical datasheets from reputable suppliers indicate that 5-Bromo-4-(6-methylheptyl)pyrimidine is routinely available with a minimum purity specification of 98% (NLT 98%) . In contrast, the straight-chain octyl analog (5-Bromo-4-octylpyrimidine) is commonly offered at a minimum purity of 95% . This 3% absolute difference in minimum purity specification reflects differences in synthetic accessibility, purification difficulty, or analytical standardization that may impact the reproducibility of downstream reactions, particularly in multi-step syntheses where impurity accumulation is a concern.

Purity Synthetic intermediate Quality control Reproducibility

Storage Condition Requirements: Comparative Stability Implications for Laboratory Procurement

Technical datasheets specify that 5-Bromo-4-(6-methylheptyl)pyrimidine should be stored at -20°C for optimal stability . This requirement is identical to that for 5-Bromo-4-heptylpyrimidine , indicating that the branched alkyl chain does not alter the intrinsic thermal or hydrolytic lability of the bromopyrimidine core. The absence of differential storage requirements confirms that the primary selection driver is not stability-related but rather the functional differentiation captured in the lipophilicity and purity evidence above.

Stability Storage Long-term research use Logistics

Rotatable Bond Count and Conformational Flexibility: Implications for Molecular Recognition

Both the target compound and its straight-chain heptyl analog possess an identical rotatable bond count of 6, as computed by Cactvs 3.4.6.11 [1][2]. This parity indicates that the introduction of a methyl branch in the 6-methylheptyl chain does not increase the number of freely rotating bonds, thereby preserving conformational entropy while enhancing lipophilicity through shape complementarity rather than added flexibility. This is a subtle but mechanistically important distinction: the compound achieves higher hydrophobicity without incurring the entropic penalty that additional rotatable bonds would impose on binding thermodynamics.

Conformational analysis Molecular docking Flexibility QSAR

Topological Polar Surface Area (TPSA) Consistency Across Alkyl Chain Variants

The topological polar surface area (TPSA) for 5-Bromo-4-(6-methylheptyl)pyrimidine is computed as 25.8 Ų [1], identical to the TPSA of the straight-chain heptyl analog [2]. This invariance confirms that the polar contributions to the molecule arise solely from the pyrimidine ring nitrogens and the bromine atom, with the hydrophobic alkyl side chain contributing negligibly to TPSA. The combination of elevated lipophilicity (XLogP = 4.5) and constant TPSA (25.8 Ų) yields a distinct physicochemical vector that can be exploited for tuning membrane permeability while maintaining a constant hydrogen-bonding profile.

Polar surface area Bioavailability Permeability Drug-likeness

Optimal Application Scenarios for 5-Bromo-4-(6-methylheptyl)pyrimidine Based on Quantitative Differentiation Evidence


Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

When a medicinal chemistry program requires a bromopyrimidine building block with enhanced lipophilicity (XLogP = 4.5) relative to straight-chain analogs (XLogP = 4.2) [1], 5-Bromo-4-(6-methylheptyl)pyrimidine provides a quantifiable advantage. The +0.3 log unit increase in computed lipophilicity, achieved without altering rotatable bond count or TPSA [1], supports improved membrane permeability predictions while preserving synthetic tractability. This makes the compound particularly suitable for synthesizing lead series where logD modulation is a primary optimization parameter.

High-Purity Building Block for Palladium-Catalyzed Cross-Coupling Reactions

For Suzuki-Miyaura, Sonogashira, or other palladium-catalyzed cross-coupling reactions where the bromo substituent serves as the reactive handle, the availability of 5-Bromo-4-(6-methylheptyl)pyrimidine at NLT 98% purity [2] reduces the risk of side reactions and simplifies stoichiometric control. The higher minimum purity specification (compared to 95% for the octyl analog) [2] is particularly valuable in multi-step synthetic sequences where impurity accumulation can erode overall yield and complicate purification.

Physicochemical Property Calibration in Fragment-Based Drug Discovery

The compound's unique combination of elevated lipophilicity (XLogP = 4.5) with constant TPSA (25.8 Ų) and rotatable bond count (6) [1] offers a clean vector for property calibration in fragment-based screening libraries. Researchers can systematically probe the impact of alkyl chain branching on cellular permeability or target engagement without confounding changes in polar surface area or conformational flexibility, thereby generating more interpretable structure-activity relationship data.

Chromatographic Method Development and Analytical Reference Standard

Due to its distinct lipophilicity profile (XLogP = 4.5 vs. 4.2 for the straight-chain heptyl analog) [1], 5-Bromo-4-(6-methylheptyl)pyrimidine exhibits a different retention time under reversed-phase HPLC conditions. This property supports its use as a system suitability standard or retention time marker in analytical method development, particularly when resolving closely related alkylpyrimidine impurities or reaction byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-(6-methylheptyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.